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molecular formula C17H16F3NO B1527672 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol CAS No. 848192-92-7

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol

Cat. No. B1527672
M. Wt: 307.31 g/mol
InChI Key: WGGVLWJKPPOWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521442B2

Procedure details

To a solution of 1-benzhydryl-azetidin-3-one (400 mg, 1.69 mmol) in THF (5 mL), trifluoromethyltrimethylsilane (360 mg, 2.53 mmol) and cesium fluoride(390 mg, 2.57 mmol) were added. The reaction mixture was stirred at rt. for 1 hr. Then it was quenched with 5 mL saturated NH4Cl solution and tetrabutylammonium fluoride (200 mg) was added. The resulting reaction mixture was stirred at rt. for three days. It was then extracted with ether (3×20 mL). The organic layers were combined, dried (MgSO4) and concentrated to give an orange oil as crude product. It was then purified by Prep.HPLC column to afford a white solid as final product as TFA salt. (350 mg, 49% yield). Retention time: 1.442 min. 1H NMR (500 MHz, MeOD) δ ppm 3.92 (d, J=11.29 Hz, 2 H) 4.35 (d, J=11.60 Hz, 2 H) 5.44 (s, 1 H) 7.34-7.55 (m, 10 H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:17][C:16](=[O:18])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:19][C:20]([Si](C)(C)C)([F:22])[F:21].[F-].[Cs+].C1[CH2:33][O:32]CC1>>[CH:1]([N:14]1[CH2:17][C:16]([C:20]([F:22])([F:21])[F:19])([OH:18])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:33]([OH:32])([C:20]([F:22])([F:21])[F:19])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)=O
Name
Quantity
360 mg
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
390 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then it was quenched with 5 mL saturated NH4Cl solution and tetrabutylammonium fluoride (200 mg)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at rt
WAIT
Type
WAIT
Details
for three days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with ether (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange oil as crude product
CUSTOM
Type
CUSTOM
Details
It was then purified by Prep.HPLC column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(O)C(F)(F)F
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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